N-butyl-2-chlorobenzamide CAS number 62797-97-1
N-butyl-2-chlorobenzamide CAS number 62797-97-1
This technical guide provides a comprehensive analysis of N-butyl-2-chlorobenzamide (CAS 62797-97-1) . It is structured for researchers and process chemists focusing on amide bond formation, intermediate stability, and downstream heterocyclic synthesis.[1]
CAS Number: 62797-97-1 Synonyms: N-butyl-o-chlorobenzamide; 2-Chloro-N-butylbenzamide Molecular Formula: C₁₁H₁₄ClNO Molecular Weight: 211.69 g/mol [1][2]
Executive Summary
N-butyl-2-chlorobenzamide is a secondary amide featuring an ortho-chlorinated phenyl ring.[1] While often categorized as a standard building block, its steric and electronic profile—specifically the ortho-chloro substituent—imparts unique stability and reactivity patterns compared to its non-halogenated analogues.[1]
In modern drug discovery, this compound serves two critical roles:
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Stable Pharmacophore Precursor: It acts as a lipophilic scaffold in the design of transient receptor potential (TRP) modulators and antimicrobial agents.[1]
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Activated Synthon: It functions as a substrate for amide activation (via triflic anhydride), facilitating nucleophilic additions and cycloadditions to form complex N-heterocycles, such as dihydropyridones and quinazolinones.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The ortho-chloro group induces a twist in the amide bond relative to the phenyl ring due to steric hindrance, slightly reducing conjugation compared to benzamide.[1] This steric effect protects the carbonyl carbon from facile hydrolysis while maintaining susceptibility to electrophilic activation.[1]
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| Physical State | Pale yellow oil to off-white solid | Low melting point; state depends on purity/solvent history.[1][3] |
| Melting Point | < 50 °C (Estimate) | Often isolated as a viscous oil in crude form.[1] |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Poor solubility in water.[1] |
| LogP | ~2.8 (Predicted) | Moderate lipophilicity suitable for CNS penetration models.[1] |
| H-Bond Donors | 1 | Amide N-H |
| H-Bond Acceptors | 1 | Amide C=O |
Synthesis Methodologies
Method A: Classical Acylation (High Fidelity)
For scale-up and high purity, the reaction of 2-chlorobenzoyl chloride with n-butylamine under Schotten-Baumann conditions is the industry standard.[1] This method minimizes side reactions common in coupling reagent pathways.[1]
Rationale: The high reactivity of the acid chloride overcomes the steric hindrance of the ortho-chloro group.[1]
Protocol:
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Reagents: 2-Chlorobenzoyl chloride (1.0 equiv), n-Butylamine (1.1 equiv), Triethylamine (Et₃N, 1.2 equiv), Dichloromethane (DCM, anhydrous).[1]
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Setup: Flame-dried round-bottom flask under N₂ atmosphere.
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Addition: Dissolve n-butylamine and Et₃N in DCM. Cool to 0°C. Add 2-chlorobenzoyl chloride dropwise.[1] Critical: Control exotherm to prevent bis-acylation or degradation.[1]
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Workup: Stir at RT for 2 hours. Quench with 1M HCl (removes unreacted amine), wash with sat.[1] NaHCO₃ (removes acid), then brine.[1]
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Purification: Dry over Na₂SO₄ and concentrate. Flash chromatography (Hexane/EtOAc) if necessary.[1]
Method B: Direct Oxidative Amidation (Green Chemistry)
For exploratory synthesis where acid chlorides are unavailable, a transition-metal catalyzed oxidative coupling can be employed.[1]
Protocol Highlight:
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Catalyst: FeCl₃[1][3]·6H₂O / TBAI (Tetrabutylammonium iodide).[1]
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Oxidant: TBHP (tert-Butyl hydroperoxide).[1]
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Substrates: 2-Chlorotoluene + n-Butylamine.[1]
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Mechanism: Radical oxidation of the benzylic carbon directly to the amide.[1]
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Note: Lower yield (typically ~20-40%) compared to Method A but avoids corrosive acid chlorides.[1]
Advanced Applications: The "Amide Activation" Pathway[1]
The most sophisticated application of N-butyl-2-chlorobenzamide lies in its conversion to N-heterocycles via amide activation .[1] The amide oxygen is electrophilically activated (e.g., by Triflic Anhydride, Tf₂O), converting the stable amide into a highly reactive iminium species.[1]
Case Study: Synthesis of Dihydropyridones
Research has demonstrated the use of N-butyl-2-chlorobenzamide in a one-pot reductive cycloaddition with Danishefsky’s diene to form 2-substituted-2,3-dihydro-4-pyridones.[1] This is a key step in the total synthesis of alkaloids like (±)-lasubine I.[1]
Mechanism:
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Activation: Tf₂O binds to the amide oxygen.[1]
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Reduction: Partial reduction (e.g., with Et₃SiH) yields an imine/iminium intermediate.[1]
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Cycloaddition: Aza-Diels-Alder reaction with the diene.
Visualization: Synthesis & Application Workflow[1][3]
Figure 1: Synthesis of N-butyl-2-chlorobenzamide and its transformation into heterocyclic scaffolds via electrophilic activation.[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following NMR signals are diagnostic. The ortho-Cl substituent causes a downfield shift in the adjacent aromatic proton.[1]
¹H NMR (400 MHz, CDCl₃) Expectations:
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Aromatic Region (δ 7.3–7.7 ppm): Multiplet pattern.[1] Look for a distinct doublet or multiplet around 7.6–7.7 ppm corresponding to the proton ortho to the amide carbonyl (deshielded).[1]
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Amide Proton (δ 6.0–6.5 ppm): Broad singlet (N-H).[1] Chemical shift varies with concentration and solvent.[1]
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N-Methylene (δ 3.4–3.5 ppm): Quartet or triplet (N-CH₂).[1]
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Alkyl Chain (δ 1.3–1.7 ppm): Multiplets for the central methylene groups (-CH₂-CH₂-).[1]
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Methyl Terminus (δ 0.9–1.0 ppm): Triplet (-CH₃).[1]
Safety & Handling (GHS Classification)
While specific toxicological data for this CAS is limited, it shares hazard profiles with analogous chlorinated benzamides.[1]
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Signal Word: WARNING / DANGER
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Hazard Statements:
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PPE Requirements: Nitrile gloves, safety goggles (or face shield), and fume hood ventilation are mandatory during synthesis, particularly when handling the acid chloride precursor.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 347041, N-butyl-2-chlorobenzamide.[1] Retrieved from [Link][1]
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Huang, P.-Q., et al. (2015). Reductive Cycloaddition of Secondary Amides with Danishefsky's Diene.[1] Acta Chimica Sinica.[1] (Demonstrates the use of CAS 62797-97-1 in dihydropyridone synthesis). Retrieved from [Link]
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RSC Advances (2015). Direct Oxidative Amidation between Methylarenes and Amines in Water.[1] (Protocol for green synthesis of N-butyl-2-chlorobenzamide). Retrieved from [Link]
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Organic Syntheses (Coll.[1] Vol. 1). o-Chlorobenzoyl Chloride Synthesis Protocol. (Foundational method for precursor synthesis).[1] Retrieved from [Link][1]
